4,6-Dihydroxy-5-formylpyrimidine

Description

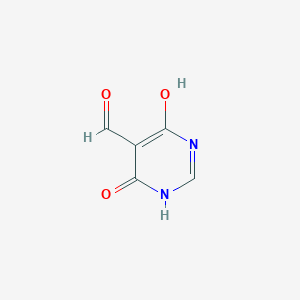

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXTWXGOCCHQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931524 |

Source

|

| Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14256-99-6 |

Source

|

| Record name | 14256-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4,6-Dihydroxy-5-formylpyrimidine: Chemical Properties, Structure, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-formylpyrimidine, a member of the hydroxypyrimidine class, is a significant heterocyclic compound. While its parent structure, the pyrimidine ring, is a fundamental component of nucleic acids, derivatives like this molecule serve as versatile precursors and building blocks in medicinal chemistry. The presence of hydroxyl and formyl functional groups at key positions imparts a unique reactivity, making it a valuable intermediate in the synthesis of more complex, biologically active molecules. Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities[1][2]. This guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic utility of this compound.

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in multiple tautomeric forms. Due to the presence of hydroxyl groups adjacent to the ring nitrogens, the molecule undergoes keto-enol tautomerization. While it can be named as a dihydroxy-pyrimidine, it predominantly exists in more stable keto-enol (or pyrimidinone) forms in the solid state and in solution[3][4]. The IUPAC name, 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde, reflects this prevalent tautomeric state[5]. Understanding this equilibrium is crucial for predicting its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a baseline for its handling, solubility, and potential ADME characteristics in drug design.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde | [5] |

| CAS Number | 14256-99-6 | [5] |

| Molecular Formula | C₅H₄N₂O₃ | [5] |

| Molecular Weight | 140.10 g/mol | [5] |

| Exact Mass | 140.02219199 Da | [5] |

| InChI Key | Not explicitly available, InChI provided for tautomer. | [5] |

| Canonical SMILES | C1=C(N=CNC1=O)O | [6] |

| Topological Polar Surface Area | 78.8 Ų | [5] |

| XLogP3 (Computed) | -0.6 | [5] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of a 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-one Library[7]

This protocol describes a multi-step, one-pot reaction starting from 4,6-dichloro-5-formylpyrimidine.

-

Initial Reaction Mixture: To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add a primary amine (1.0 equivalent).

-

First Amination: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the 4-amino-6-chloro-5-formylpyrimidine intermediate.

-

Addition of Second Amine: After the initial reaction is complete, add a second, different primary amine (1.1 equivalents) to the mixture.

-

Amide Formation: Heat the reaction mixture to reflux. This step facilitates the displacement of the second chlorine atom and subsequent amide formation, yielding a 4,6-diamino-5-formylpyrimidine derivative.

-

Cyclization Step: Add an aldehyde (1.2 equivalents) to the reaction mixture. Continue to heat at reflux. This induces an in-situ formation of an iminium intermediate, followed by an intramolecular amide addition, leading to the cyclized pyrimido[4,5-d]pyrimidine core.

-

Work-up and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue using column chromatography on silica gel to isolate the desired 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one product.

Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.

Applications in Drug Discovery

This compound is primarily valued as a molecular scaffold for the synthesis of fused heterocyclic compounds with significant therapeutic potential. The strategic placement of its functional groups allows for diverse chemical modifications. For instance, the related compound 4,6-dihydroxy-5-nitropyrimidine is a known intermediate in the synthesis of antiviral and anticancer agents[8]. The formyl group is particularly useful for building fused ring systems, such as pyrimido[4,5-d]pyrimidines, which are associated with a broad spectrum of bioactivities, including diuretic, antimicrobial, antifolate, and protein kinase inhibition[1]. This positions this compound as a key starting material in discovery campaigns targeting these therapeutic areas.

Caption: Role as a scaffold in drug discovery.

Spectral Data

While specific, experimentally determined NMR and mass spectra for this compound are not provided in the searched literature, data for the parent compound, 4,6-dihydroxypyrimidine, are available. This includes Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) data, which can serve as a useful reference for researchers working on the characterization of its derivatives[6].

Conclusion

This compound is a valuable heterocyclic compound characterized by its pronounced keto-enol tautomerism and its utility as a synthetic intermediate. While direct biological applications are not extensively documented, its true potential lies in its role as a foundational building block for constructing more elaborate, fused-ring systems with proven pharmacological relevance. For researchers in drug development, this compound represents a key starting point for accessing novel chemical matter in the pursuit of new therapeutics, particularly in the fields of oncology and infectious diseases.

References

- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H4N2O3 | CID 334176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dihydroxy-5-formylpyrimidine (CAS 14256-99-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Dihydroxy-5-formylpyrimidine (CAS 14256-99-6), a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, computational properties, and spectral characteristics. Due to the limited availability of experimentally determined physical data, this guide also presents information for structurally similar compounds and outlines standard experimental protocols for the determination of key physical properties. The information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.

Chemical Identity and Structure

Chemical Name: this compound[1] Alternative Names: 4,6-Dihydroxypyrimidine-5-carbaldehyde[1] CAS Registry Number: 14256-99-6[1] Molecular Formula: C₅H₄N₂O₃[1] Molecular Weight: 140.10 g/mol [1]

The canonical SMILES representation of the molecule is O=CC1=C(O)N=CN=C1O.

Physicochemical Properties

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 140.10 g/mol | Computed by PubChem[1] |

| XLogP3 | -0.6 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs[1] |

| Exact Mass | 140.02219199 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 83.3 Ų | Computed by Cactvs[1] |

Solubility

Experimentally determined quantitative solubility data for this compound in various solvents is not currently available in the public domain. However, based on the principle of "like dissolves like," the presence of polar hydroxyl and formyl groups suggests that the compound is likely to have some solubility in polar solvents. For a structurally similar compound, 4,6-diethoxypyrimidine, qualitative solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.[2]

Spectral Data

Mass Spectrometry

Mass spectrometry data for this compound is available, providing insight into its fragmentation patterns under electron ionization.

GC-MS Data:

-

Major Peaks (m/z): 112 (99.99), 42 (10.80), 140 (10.20), 43 (9.80), 84 (8.20)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectral data has been reported for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not available in a single source. However, this section provides a representative protocol for NMR analysis based on common laboratory practices for similar compounds.

Representative 1H NMR Spectroscopy Protocol

Objective: To obtain the proton nuclear magnetic resonance (1H NMR) spectrum of this compound to confirm its chemical structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

-

Data Acquisition: Acquire the 1H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

-

Synthesis and Reactivity

The reactivity of this compound is influenced by its functional groups. The hydroxyl groups can undergo tautomerization to keto forms, and the pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. The aldehyde group can participate in various reactions such as condensations and oxidations.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled or ingested. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Logical Relationships and Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel pyrimidine derivative like this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound (CAS 14256-99-6) is a pyrimidine derivative with potential applications in chemical synthesis and drug discovery. While its basic molecular and computed properties are documented, a significant gap exists in the publicly available, experimentally determined physical data. This technical guide has summarized the currently available information and provided representative experimental protocols to aid researchers in further characterizing this compound. Future work should focus on the experimental determination of its melting point, boiling point, and solubility in a range of common laboratory solvents to provide a more complete physicochemical profile.

References

Tautomeric Forms of 4,6-Dihydroxypyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxypyrimidine and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. A profound understanding of their tautomeric behavior is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the tautomeric forms of 4,6-dihydroxypyrimidine derivatives, detailing their synthesis, characterization, and the equilibrium between different tautomers. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this important class of heterocyclic compounds.

Introduction

Pyrimidine derivatives are fundamental components of nucleic acids and a plethora of biologically active molecules. The tautomerism of hydroxypyrimidines, particularly 4,6-dihydroxypyrimidine, is a subject of significant interest due to its profound influence on the molecule's structure, reactivity, and interaction with biological targets. These compounds can exist in several tautomeric forms, including keto-enol and lactam-lactim isomers. The equilibrium between these forms is sensitive to the surrounding environment, such as the solvent and the solid-state packing.[1][2]

This guide will delve into the various tautomeric forms of 4,6-dihydroxypyrimidine, the experimental and computational methods used to study them, and the quantitative data that describes their behavior.

Tautomeric Forms of 4,6-Dihydroxypyrimidine

4,6-Dihydroxypyrimidine can exist in a dynamic equilibrium between several tautomeric forms. The principal forms are the diketo, keto-enol, and dienol forms, which are also referred to as lactam-lactim isomers. Furthermore, zwitterionic forms can play a significant role, particularly in polar solvents.[1][2]

The predominant tautomeric form is highly dependent on the state (solid or solution) and the nature of the solvent. In the solid state, X-ray crystallography studies have shown the existence of both molecular and ionic polymorphic forms.[2] In solution, the equilibrium is influenced by the polarity and hydrogen-bonding capability of the solvent.

Figure 1: Tautomeric forms of 4,6-dihydroxypyrimidine.

Synthesis of 4,6-Dihydroxypyrimidine

A common and efficient method for the synthesis of 4,6-dihydroxypyrimidine involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[3]

Experimental Protocol: Synthesis from Diethyl Malonate and Formamide

Materials:

-

Diethyl malonate

-

Formamide

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in methanol is prepared.

-

Formamide is added to the sodium methoxide solution.

-

The mixture is heated to a specified temperature (e.g., 70 °C).[4]

-

Diethyl malonate is then added dropwise to the reaction mixture.

-

The reaction is refluxed for a period of time (e.g., 2.5 hours) to ensure complete reaction.[4]

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Figure 2: General workflow for the synthesis of 4,6-dihydroxypyrimidine.

Spectroscopic and Structural Characterization

A combination of spectroscopic and structural techniques is employed to characterize the tautomeric forms of 4,6-dihydroxypyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the 4,6-dihydroxypyrimidine derivative in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For quantitative analysis, ensure a sufficient relaxation delay between scans.

-

Data Analysis: Integrate the signals corresponding to the different tautomeric forms to determine their relative populations. Two-dimensional NMR experiments, such as HSQC and HMBC, can aid in the unambiguous assignment of signals.[5]

| Nucleus | Solvent | H-2 (ppm) | H-5 (ppm) | C-2 (ppm) | C-4/C-6 (ppm) | C-5 (ppm) | Reference |

| ¹H | DMSO-d₆ | 8.0 | 5.2 | - | - | - | [6] |

| ¹H | D₂O (disodium salt) | 7.4 | 4.7 | - | - | - | [6] |

| ¹³C | D₂O (disodium salt) | - | - | 160.9 | 179.2 | 93.8 | [6] |

Table 1: NMR Chemical Shifts of 4,6-Dihydroxypyrimidine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are affected by tautomerism. The different tautomers exhibit distinct absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the 4,6-dihydroxypyrimidine derivative in various solvents of different polarities (e.g., water, ethanol, dioxane).

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Data Analysis: Identify the absorption maxima (λmax) for each solvent. Changes in λmax and the shape of the absorption bands with solvent polarity can indicate shifts in the tautomeric equilibrium.[7]

| Derivative | Solvent/Medium | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | Reference |

| 4,6-Dihydroxypyrimidine | Aqueous | 252-254 | ~4.0 | 200-204 | ~4.3 | [8] |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | Aqueous | 252-254 | ~4.0 | 200-204 | ~4.3 | [8] |

| Barbituric acid (anion) | Water | 258 | - | <220 (neutral) | - | [8] |

Table 2: UV-Vis Absorption Maxima of 4,6-Dihydroxypyrimidine and Derivatives

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state, including precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the 4,6-dihydroxypyrimidine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (e.g., 100 K or room temperature).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

| Parameter | Value |

| CCDC Number | 164907 |

| Empirical formula | C₄H₄N₂O₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.793(1) |

| b (Å) | 11.088(2) |

| c (Å) | 10.926(2) |

| β (°) | 95.33(1) |

| Volume (ų) | 457.1(2) |

Table 3: Crystallographic Data for 4,6-Dihydroxypyrimidine (Data retrieved from the Cambridge Crystallographic Data Centre, CCDC 164907).[9]

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for complementing experimental studies. These methods can be used to calculate the relative energies of different tautomers, predict their spectroscopic properties, and provide insights into the factors governing tautomeric equilibria.[10][11]

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of the different tautomers of the 4,6-dihydroxypyrimidine derivative. Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10][12]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

-

Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., PCM) to predict the tautomeric equilibrium in solution.

| Tautomer | Method | Relative Energy (kcal/mol) |

| Diketo | B3LYP/6-311++G(d,p) | Data to be populated from specific studies |

| Keto-enol | B3LYP/6-311++G(d,p) | Data to be populated from specific studies |

| Dienol | B3LYP/6-311++G(d,p) | Data to be populated from specific studies |

| Zwitterion | B3LYP/6-311++G(d,p) | Data to be populated from specific studies |

Table 4: Calculated Relative Energies of 4,6-Dihydroxypyrimidine Tautomers (Note: Specific energy values require dedicated computational studies and are presented here as a template).

Conclusion

The tautomerism of 4,6-dihydroxypyrimidine derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the design and development of new molecules with desired characteristics. This guide has provided an overview of the key aspects of tautomerism in this important class of compounds, including their synthesis, characterization, and the interplay between different tautomeric forms. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. Further investigations, particularly quantitative studies of tautomer ratios in various environments and advanced computational modeling, will continue to deepen our understanding of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

Protonation and Basicity Constants of Substituted Dihydroxypyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation and basicity constants of substituted dihydroxypyrimidines. Dihydroxypyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Understanding the acid-base properties of these molecules is crucial for predicting their behavior in biological systems, optimizing their synthesis, and designing new therapeutic agents.

The basicity of dihydroxypyrimidines, quantified by their protonation or basicity constants (pKa or pKb), is heavily influenced by the nature and position of substituents on the pyrimidine ring. This guide summarizes key quantitative data, details the experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Basicity Constants of Substituted Dihydroxypyrimidines

The acid-base properties of substituted dihydroxypyrimidines are critical for their reactivity and biological function. Alkyl substituents in position 2 have been shown to increase the basicity of the compound, whereas the presence of a nitro group in position 5 leads to a decrease in basicity.[1][2] The following tables summarize the experimentally determined basicity constants (pKb) for a series of 4,6-dihydroxypyrimidine derivatives. The data is derived from spectroscopic studies conducted in sulfuric acid media.[1]

Table 1: Basicity Constants (pKb) of 4,6-Dihydroxypyrimidine Derivatives

| Compound Name | Structure | Substituents | pKb1 | pKb2 | pKb3 |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | 2-CH₃ | -2.13 ± 0.05 | -5.70 ± 0.04 | - | |

| 4,6-Dihydroxypyrimidine | None | -2.48 ± 0.05 | -6.21 ± 0.04 | - | |

| Barbituric Acid | 2-oxo | -4.84 ± 0.03 | -7.03 ± 0.04 | -10.1 ± 0.1 | |

| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | 2-C₂H₅ | -2.11 ± 0.05 | -5.67 ± 0.04 | - | |

| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | 2-CH₃, 5-NO₂ | -6.44 ± 0.05 | - | - | |

| 6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | 2-C₂H₅, 5-NO₂ | -6.40 ± 0.05 | - | - |

Data sourced from a spectroscopic study in sulfuric acid.[1]

Table 2: Acidity at Half-Protonation and Acidity Function Coefficient (m) for 4,6-Dihydroxypyrimidine Derivatives

| Compound Name | Protonation Step | Acidity at Half-Protonation (H₀) | m-value |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | 1 | -2.13 | 1.00 ± 0.02 |

| 2 | -5.70 | 0.81 ± 0.01 | |

| 4,6-Dihydroxypyrimidine | 1 | -2.48 | 1.02 ± 0.02 |

| 2 | -6.21 | 0.81 ± 0.01 | |

| Barbituric Acid | 1 | -4.84 | 0.74 ± 0.01 |

| 2 | -7.03 | 0.90 ± 0.01 | |

| 3 | -10.1 | 1.13 ± 0.03 | |

| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | 1 | -2.11 | 1.00 ± 0.02 |

| 2 | -5.67 | 0.82 ± 0.01 | |

| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | 1 | -6.44 | 0.76 ± 0.01 |

| 6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | 1 | -6.40 | 0.76 ± 0.01 |

Data reflects the conditions at which half the compound is protonated and the dependence of protonation on the acidity of the medium.[1]

Experimental Protocols for Basicity Constant Determination

The determination of pKa or pKb values is essential for characterizing the physicochemical properties of dihydroxypyrimidines. The following are detailed methodologies for key experimental techniques used for this purpose.

UV-Visible Spectrophotometry

This is a common method for determining the basicity constants of compounds that possess a UV-active chromophore close to the ionization center, where the spectrum changes as a function of ionization.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the dihydroxypyrimidine derivative in a suitable solvent (e.g., water or a co-solvent if solubility is low).

-

Prepare a series of buffer solutions with a range of known pH values. For studying basicity in highly acidic media, solutions of varying concentrations of a strong acid like sulfuric acid are used.[1]

-

-

Spectroscopic Measurement:

-

For each pH or acid concentration, prepare a sample by adding a small aliquot of the stock solution to the buffer/acid solution in a quartz cuvette. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer.

-

Record the UV-Vis spectrum of each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these wavelengths against pH or the relevant acidity function (e.g., H₀ for strong acids).

-

The resulting data typically forms a sigmoidal curve. The inflection point of this curve corresponds to the pKa (or the H₀ value at half-protonation, which is related to pKb).

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation or by analyzing the data with specialized software that fits the spectrophotometric titration data.

-

Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

-

Apparatus Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the dihydroxypyrimidine derivative in a suitable solvent (e.g., water, or a water-cosolvent mixture for sparingly soluble compounds). The concentration should be at least 10⁻⁴ M.

-

To maintain a constant ionic strength, add a background electrolyte such as KCl (e.g., 0.15 M).

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added.

-

The equivalence point(s) of the titration can be identified from the inflection point(s) of the titration curve. The pKa value corresponds to the pH at the half-equivalence point.

-

Alternatively, the pKa can be determined from the first or second derivative of the titration curve.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei (typically ¹H or ¹³C) that are sensitive to the protonation state of the molecule.

Protocol:

-

Sample Preparation:

-

Prepare a series of solutions of the dihydroxypyrimidine derivative in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the equivalent of pH in D₂O).

-

The pD can be adjusted by adding small amounts of DCl or NaOD. The pD is typically calculated from the measured pH using the equation pD = pH + 0.4.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum (e.g., ¹H NMR) for each sample at a constant temperature.

-

-

Data Analysis:

-

Identify the signals corresponding to protons near the site of protonation. The chemical shifts of these signals will change as a function of pD.

-

Plot the chemical shift (δ) of a specific proton against the pD.

-

The resulting plot will be a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

-

The data can be fitted to the following equation: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

-

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of a substituted dihydroxypyrimidine using common experimental techniques.

Caption: Generalized experimental workflow for pKa determination.

Biological Context: Inhibition of Cyclooxygenase-2 (COX-2)

Certain dihydroxypyrimidine derivatives have been investigated for their anti-inflammatory properties, which may be attributed to the inhibition of cyclooxygenase (COX) enzymes. COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of the COX-2 pathway by dihydroxypyrimidines.

Biological Context: Urease Inhibition

Dihydroxypyrimidine derivatives have also been identified as potential urease inhibitors. Urease is an enzyme produced by various microorganisms, including Helicobacter pylori, that catalyzes the hydrolysis of urea to ammonia and carbamate. This reaction increases the local pH, which is a virulence factor for these pathogens.

Caption: Mechanism of urease inhibition by dihydroxypyrimidines.

References

An In-depth Technical Guide to the Synthesis of 4,6-dihydroxypyrimidine from Malonate and Formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dihydroxypyrimidine, a valuable intermediate in the production of various active pharmaceutical ingredients and fungicides.[1][2] The primary focus of this document is the well-established synthetic pathway involving the reaction of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.

Core Synthesis Pathway

The synthesis of 4,6-dihydroxypyrimidine (which exists in tautomeric equilibrium with 1H-pyrimidine-4,6-dione) is typically achieved through a one-pot reaction of a dialkyl malonate (such as dimethyl malonate or diethyl malonate) with formamide and a strong base, commonly an alkali metal alkoxide like sodium methoxide.[1][3][4] The reaction proceeds at an elevated temperature and results in the formation of the pyrimidine ring structure.[2]

The overall chemical transformation can be summarized as follows:

References

- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

Thermodynamic Deep Dive: Synthesizing 4,6-Dihydroxypyrimidine for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines the key thermodynamic parameters governing the synthesis, details established experimental protocols, and visualizes the reaction pathway and experimental workflow.

Thermodynamic Analysis of 4,6-Dihydroxypyrimidine Synthesis

The synthesis of 4,6-dihydroxypyrimidine is commonly achieved through the condensation reaction of dimethyl malonate and formamide in the presence of a strong base, such as sodium methoxide, in a methanol solution. A key study in this area conducted a thorough thermodynamic analysis of this reaction using the Benson and Joback group contribution methods to calculate the standard reaction heat (ΔrHΘ), standard reaction entropy change (ΔrSΘ), standard Gibbs free energy change (ΔrGΘ), and the equilibrium constant (Kp)[1].

The analysis revealed that the synthesis of 4,6-dihydroxypyrimidine is an endothermic reaction, as indicated by a positive enthalpy change (ΔrHΘ > 0)[1]. This implies that the reaction requires an input of energy to proceed. Despite being endothermic, the reaction is spontaneous under the described conditions, which is demonstrated by a negative Gibbs free energy change (ΔrGΘ < 0)[1]. The spontaneity is driven by a significant increase in entropy during the reaction. Furthermore, the equilibrium constant (Kp) was found to increase with rising temperature, suggesting that higher temperatures favor the formation of the product[1].

Quantitative Thermodynamic Data

While the seminal study by Wang et al. (2011) established the thermodynamic profile of the reaction, the specific quantitative data is not publicly available. The following table summarizes the expected trends based on their findings.

| Thermodynamic Parameter | Symbol | Value/Trend | Reference |

| Standard Reaction Enthalpy | ΔrHΘ | > 0 (Endothermic) | [1] |

| Standard Reaction Entropy | ΔrSΘ | > 0 | [1] |

| Standard Gibbs Free Energy | ΔrGΘ | < 0 (Spontaneous) | [1] |

| Equilibrium Constant | Kp | Increases with temperature | [1] |

Experimental Protocols for 4,6-Dihydroxypyrimidine Synthesis

Several methodologies for the synthesis of 4,6-dihydroxypyrimidine have been documented, primarily in patent literature. The following protocols provide detailed procedures for laboratory-scale synthesis.

Protocol 1: General Laboratory Synthesis

This protocol outlines a common method for the synthesis of 4,6-dihydroxypyrimidine.

Materials:

-

Sodium methoxide solution (27% in methanol)

-

Formamide

-

Dimethyl malonate

-

Water

-

36% Hydrochloric acid

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, add formamide (0.6 mol) to a stirred solution of sodium methoxide (0.7 mol in a 27% methanol solution) over approximately 5 minutes.

-

Heat the resulting reaction mixture to 50°C.

-

Add dimethyl malonate (0.2 mol) dropwise over 1 hour. A white suspension will form.

-

Maintain the suspension at 50°C for an additional hour.

-

Cool the mixture to ambient temperature.

-

Add water (100 ml) to dissolve the solid, resulting in a straw-colored solution.

-

Stir the solution for about 15 minutes.

-

Remove the methanol under vacuum (final pot temperature at 50°C under 100 mmHg vacuum).

-

To the resulting aqueous solution, add 36% hydrochloric acid to a final pH of 2.1. A yellow suspension will form.

-

Stir the yellow suspension for 1 hour.

-

Filter the suspension and wash the solid with water (2 x 15 ml).

-

Dry the water-wet paste overnight under vacuum at 50°C to yield 4,6-dihydroxypyrimidine.

Protocol 2: Alternative Synthesis and Work-up

This protocol provides an alternative method with a different work-up procedure.

Materials:

-

Sodium methoxide solution (30% in methanol)

-

Formamide

-

Dimethyl malonate

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, add formamide (0.6 mol) to a stirred solution of sodium methoxide (0.7 mol in a 30% methanol solution) over 5 minutes.

-

Heat the reaction mixture to 50°C.

-

Add dimethyl malonate (0.2 mol) dropwise over 1 hour.

-

Maintain the resulting white suspension at 50°C for one hour.

-

Cool the mixture to ambient temperature.

-

Isolate the white solid by filtration.

-

Wash the solid with methanol (50 g).

-

Dry the solid overnight under vacuum at 50°C to afford 4,6-dihydroxypyrimidine.

Visualizing the Synthesis and Workflow

To better understand the synthesis of 4,6-dihydroxypyrimidine, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.

Caption: Reaction pathway for the synthesis of 4,6-dihydroxypyrimidine.

Caption: Generalized experimental workflow for 4,6-dihydroxypyrimidine synthesis.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4,6-Dihydroxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous biologically active molecules, including essential components of life such as nucleobases. Among the vast family of pyrimidine derivatives, 4,6-dihydroxypyrimidine has emerged as a critical and versatile scaffold. Its unique chemical properties and synthetic accessibility have cemented its role as a key intermediate in the development of a wide array of therapeutics and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 4,6-dihydroxypyrimidine derivatives.

A Historical Perspective: From Laboratory Curiosity to Industrial Mainstay

The journey of 4,6-dihydroxypyrimidine (also known as pyrimidine-4,6-diol or 6-hydroxy-4(1H)-pyrimidinone) from a laboratory curiosity to a pivotal industrial intermediate is marked by key synthetic advancements in the mid-20th century.[1] Early investigations into pyrimidine chemistry laid the groundwork for its eventual large-scale production and application.

One of the seminal works in the synthesis of 4,6-dihydroxypyrimidines was published by R. Hull in the Journal of the Chemical Society in 1951.[2][3] This method involved the reaction of malonamide with ethyl formate.[2] A few years later, in 1956, D. J. Brown, also in the Journal of the Chemical Society, described a route starting from malondiamide, further contributing to the accessibility of this scaffold.[1][4] These foundational methods paved the way for more efficient and scalable industrial processes, which today often involve the reaction of malonic esters with formamide in the presence of an alkali metal alkoxide.[1][4]

The true value of 4,6-dihydroxypyrimidine was realized with its identification as a crucial precursor for a variety of bioactive compounds. It is instrumental in the production of sulfonamoxine, a sulfa drug, and serves as a starting material for vitamin B1 (thiamine) and various antitumor agents.[1] In the agrochemical sector, it is a key intermediate in the synthesis of the broad-spectrum fungicide, azoxystrobin, highlighting its significant contribution to global food security.[1]

Synthetic Pathways and Key Intermediates

The synthesis of 4,6-dihydroxypyrimidine and its conversion to key derivatives are well-established processes in organic chemistry. The following sections detail the experimental protocols for these pivotal transformations.

Experimental Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine

This protocol is based on the widely used method of reacting a malonic ester with formamide and an alkali metal alkoxide.[1][4]

Materials:

-

Dimethyl malonate

-

Sodium methoxide (30% solution in methanol)

-

Formamide

-

Deionized water

-

Hydrochloric acid (36%)

-

Methanol

Procedure:

-

To a stirred solution of sodium methoxide (0.35 mol) in methanol under a nitrogen atmosphere, add formamide (0.3 mol) over 5 minutes.

-

Heat the resulting reaction mixture to 50°C.

-

Add dimethyl malonate (0.1 mol) dropwise over 1 hour, maintaining the temperature.

-

After the addition is complete, hold the reaction mixture at 50°C for an additional hour.

-

Cool the mixture to room temperature.

-

Add deionized water to dissolve the precipitated solid.

-

Acidify the solution to a pH of approximately 2 with 36% hydrochloric acid to precipitate the product.

-

Stir the yellow suspension for 1 hour.

-

Filter the solid, wash with water, and dry under vacuum at 50°C to yield 4,6-dihydroxypyrimidine.

Experimental Protocol 2: Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a key intermediate synthesized from 4,6-dihydroxypyrimidine, which is then used to create a variety of substituted derivatives.[5][6]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Dichloromethane

-

Ice water

Procedure:

-

Suspend 4,6-dihydroxypyrimidine (1 part by weight) and a catalytic amount of triethylamine in phosphorus oxychloride (3 to 8 parts by weight).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate).

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.

Below is a graphical representation of the general synthetic workflow from 4,6-dihydroxypyrimidine to its di-substituted derivatives.

The Biological Significance of 4,6-Dihydroxypyrimidine Derivatives

The 4,6-disubstituted pyrimidine scaffold has proven to be a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.

Anticancer Activity and Kinase Inhibition

A significant area of research has focused on 4,6-disubstituted pyrimidines as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][7][8] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site.

One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7] Several 4,6-disubstituted pyrimidine derivatives have been investigated as inhibitors of this pathway.

Antimicrobial and Antifungal Activities

Derivatives of 4,6-dihydroxypyrimidine have also demonstrated significant potential as antimicrobial and antifungal agents.[9] For instance, a series of 4,6-dihydroxypyrimidine hydrazones have been synthesized and evaluated for their inhibitory activity against various fungi, bacteria, and cyanobacteria.[9]

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of 4,6-dihydroxypyrimidine derivatives against a target kinase, such as PI3K.

Materials:

-

Target kinase enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a specific peptide or lipid)

-

Test compounds (4,6-dihydroxypyrimidine derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the target kinase enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 4,6-dihydroxypyrimidine derivatives from the literature.

Table 1: Synthesis Yields of 4,6-Dihydroxypyrimidine and a Key Intermediate

| Compound | Starting Materials | Reagents | Yield (%) | Reference |

| 4,6-Dihydroxypyrimidine | Dimethyl malonate, Formamide | Sodium methoxide | ~70-90% | [1][2] |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃, Dimethylaniline | ~51-75% | [5] |

Table 2: Anticancer Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| MARK4 Inhibitor 9 | MARK4 | 0.23 | [7] |

| MARK4 Inhibitor 14 | MARK4 | 0.18 | [7] |

| Pyrazolo[3,4-d]pyrimidine 18 | CDK2 | 0.045 | [10] |

| Pyrazolo[3,4-d]pyrimidine 20 | VEGFR | <1 | [10] |

Table 3: Antimicrobial and Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrimidine Hydrazone IV-C9 | Fusarium acuminatum | <50 | [9] |

| Pyrimidine Hydrazone IV-C9 | Colletotrichum capsici | <50 | [9] |

| Pyrimidine Hydrazone IV-C9 | Sclerotium rolfsii | <50 | [9] |

| Amide Derivative 5o | Phomopsis sp. | 10.5 (EC₅₀) |

Conclusion and Future Directions

The 4,6-dihydroxypyrimidine scaffold has a rich history, evolving from a synthetic curiosity to a cornerstone of modern medicinal and agricultural chemistry. Its straightforward synthesis and chemical versatility have enabled the development of a vast array of derivatives with diverse and potent biological activities. The continued exploration of this privileged scaffold, particularly as kinase inhibitors and antimicrobial agents, holds significant promise for the discovery of novel therapeutics to address pressing global health challenges. Future research will likely focus on the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying the legacy of 4,6-dihydroxypyrimidine in the field of drug discovery.

References

- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Formylpyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically approved drugs.[1] Among its various derivatives, the formylpyrimidine scaffold has emerged as a particularly valuable entity in the design and synthesis of novel therapeutic agents. The presence of a reactive formyl (aldehyde) group on this privileged heterocyclic core provides a unique handle for synthetic elaboration, allowing for the creation of diverse molecular architectures with a wide spectrum of pharmacological activities. This guide delves into the pharmacological relevance of the formylpyrimidine scaffold, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Formyl Group: A Gateway to Diverse Bioactivity

The formyl group at various positions on the pyrimidine ring, most notably at the C5 position, serves two primary roles in drug discovery. Firstly, it can act as a crucial pharmacophoric element, directly participating in interactions with biological targets such as enzymes and receptors. Secondly, it functions as a versatile synthetic intermediate, enabling the construction of more complex molecular scaffolds through a variety of chemical transformations. This dual functionality has been exploited to develop potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Anticancer Activity: Targeting Key Kinases

A significant area of investigation for formylpyrimidine derivatives has been in the development of potent and selective kinase inhibitors for cancer therapy.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

One notable example is the development of pyrroformyl-containing 2,4-diaminopyrimidine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, drives the growth of several cancers, including non-small cell lung cancer.

A series of these compounds demonstrated significant anti-proliferative activity against cancer cell lines. For instance, compound 11k from a reported study exhibited a half-maximal inhibitory concentration (IC50) of 0.034 µM against the H2228 cancer cell line. Furthermore, it showed potent enzymatic inhibitory activity against both wild-type ALK (ALKWT) and the clinically relevant L1196M mutant, with IC50 values of 1.9 nM and 3.1 nM, respectively.[4]

Table 1: In Vitro Biological Activity of Pyrroformyl-Containing 2,4-Diaminopyrimidine Derivatives against ALK [4]

| Compound | H2228 Cell Proliferation IC50 (µM) | ALKWT Enzymatic Inhibition IC50 (nM) | ALKL1196M Enzymatic Inhibition IC50 (nM) |

| 11k | 0.034 | 1.9 | 3.1 |

| Ceritinib (Reference) | Not Reported | 2.4 | 7.6 |

The pyrroformyl moiety in these inhibitors plays a critical role in their binding to the ALK active site, contributing to their high potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4,6-dihydroxy-5-formylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of 4,6-dihydroxy-5-formylpyrimidine. The synthesis involves an initial condensation reaction to form the precursor, 4,6-dihydroxypyrimidine, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position. Detailed methodologies for both key reactions, including reagent quantities, reaction conditions, and purification procedures, are presented. Quantitative data from representative syntheses are summarized for easy reference. Additionally, diagrams illustrating the experimental workflow and the reaction mechanism are included to provide a clear visual representation of the process.

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structural features, particularly the reactive aldehyde group flanked by two hydroxyl groups on a pyrimidine core, make it a versatile building block in medicinal chemistry and drug discovery. The reliable and efficient synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry.

The protocol outlined herein is a robust and reproducible method for the preparation of this compound, beginning with commercially available starting materials.

Experimental Protocols

Part 1: Synthesis of 4,6-dihydroxypyrimidine

This procedure details the synthesis of the precursor, 4,6-dihydroxypyrimidine, through the condensation of a malonic ester with formamide in the presence of a strong base.[1][2][3][4]

Materials:

-

Dimethyl malonate

-

Formamide

-

Sodium methoxide (solution in methanol, e.g., 25-30 wt%)

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium methoxide in methanol.

-

Addition of Formamide: To the stirred sodium methoxide solution, add formamide.

-

Addition of Dimethyl Malonate: Heat the mixture to approximately 50-60°C. Slowly add dimethyl malonate to the reaction mixture over a period of about 1 hour.[4]

-

Reaction: Maintain the reaction mixture at reflux (around 65°C) with continuous stirring for 2-3 hours.[1][2] A precipitate of the sodium salt of 4,6-dihydroxypyrimidine will form.

-

Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the precipitated salt.

-

Solvent Removal: Remove the methanol from the reaction mixture by distillation under reduced pressure.[2]

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to acidic (pH 1-2), which will cause the 4,6-dihydroxypyrimidine to precipitate out as a solid.[2]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold methanol.

-

Drying: Dry the purified 4,6-dihydroxypyrimidine product in a vacuum oven.

Part 2: Vilsmeier-Haack Formylation of 4,6-dihydroxypyrimidine

This procedure describes the formylation of the synthesized 4,6-dihydroxypyrimidine at the 5-position using the Vilsmeier-Haack reagent.[5]

Materials:

-

4,6-dihydroxypyrimidine (from Part 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, place N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[6]

-

Addition of 4,6-dihydroxypyrimidine: To the prepared Vilsmeier reagent, add the 4,6-dihydroxypyrimidine in one portion.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 4-6 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt.

-

Precipitation and Isolation: The product, this compound, will precipitate out of the aqueous solution. Allow the mixture to stir until the ice has completely melted. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any remaining DMF and inorganic salts. Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the intermediate, 4,6-dihydroxypyrimidine.

| Parameter | Value | Reference |

| Starting Materials | ||

| Dimethyl Malonate | 2.50 moles | [1] |

| Formamide | 5.60 moles | [1] |

| Sodium Methoxide | 8.25 moles | [1] |

| Reaction Conditions | ||

| Temperature | 60-65 °C | [1] |

| Reaction Time | 2-3 hours | [1][2] |

| Product | ||

| 4,6-dihydroxypyrimidine Yield | 88.0 - 90.9% | [1] |

| Purity | >99% | [2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Reaction Mechanism: Vilsmeier-Haack Formylation

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]

- 3. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 5. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: 4,6-Dihydroxypyrimidine as a Key Intermediate in Fungicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,6-dihydroxypyrimidine as a versatile starting material for the synthesis of potent fungicides. The following sections detail the synthetic pathway from 4,6-dihydroxypyrimidine to an illustrative anilinopyrimidine fungicide, N-(4,6-dichloropyrimidin-2-yl)benzamide, along with its fungicidal activity and mechanism of action.

Introduction

Pyrimidine derivatives are a well-established class of agrochemicals, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1] Among these, anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, are of significant commercial importance for the control of various plant pathogenic fungi.[1] 4,6-Dihydroxypyrimidine serves as a crucial and cost-effective precursor for the synthesis of these valuable compounds. Through a straightforward chlorination reaction, it is converted to the highly reactive intermediate, 4,6-dichloropyrimidine, which can then be further functionalized to yield a diverse array of fungicidally active molecules.[2][3]

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step process starting from 4,6-dihydroxypyrimidine:

-

Chlorination: Conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine.

-

Nucleophilic Aromatic Substitution: Reaction of 4,6-dichloropyrimidine with an appropriate amine to introduce the desired side chain and confer fungicidal activity.

This application note will focus on the synthesis of N-(4,6-dichloropyrimidin-2-yl)benzamide, a compound that has demonstrated notable antifungal properties.[4]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

This protocol describes the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a tertiary amine.

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene

-

Water

-

500 mL jacketed glass reactor with agitator, reflux condenser, and thermostat heater

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

To a 500 mL jacketed glass reactor, add 90 g (0.80 mol) of 4,6-dihydroxypyrimidine and 592.0 g (3.86 mol) of phosphorus oxychloride.

-

While stirring, add 167.7 g (1.65 mol) of triethylamine over the course of 120 minutes, maintaining the temperature of the reaction mixture.

-

After the addition of triethylamine is complete, heat the reaction mixture to 85°C and maintain this temperature for 30 minutes.

-

Following the reaction, distill off the excess phosphorus oxychloride under vacuum.

-

The residue is then worked up by simultaneously adding it and a neutralizing agent to water at a temperature of 30° to 70° C.

-

The precipitated 4,6-dichloropyrimidine is isolated by filtration, washed with water, and dried.

Expected Yield: Over 80%.

Protocol 2: Synthesis of N-(4,6-Dichloropyrimidin-2-yl)benzamide from 4,6-Dichloropyrimidine

This protocol details the synthesis of the target fungicide via the reaction of 2-amino-4,6-dichloropyrimidine with benzoic acid. A preliminary step to obtain the 2-amino derivative is included.

Part A: Synthesis of 2-Amino-4,6-dichloropyrimidine

This intermediate is synthesized by the chlorination of 2-amino-4,6-dihydroxypyrimidine.

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Water

-

Sodium hydroxide (NaOH) solution (20-50%)

-

Reaction vessel with stirrer and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

React 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of triethylamine at a temperature between 20°C and 80°C.[5] The molar ratio of triethylamine to 2-amino-4,6-dihydroxypyrimidine should be between 2:1 and 3:1.[5]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.[5]

-

Suspend the residue in water at a temperature of 40°-60°C and stir for 1.5 to 2.5 hours.[5]

-

Add 20-50% sodium hydroxide solution to the suspension until a pH of approximately 2.5 to 4 is reached.[5]

-

Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash it with water, and dry it in the air.[5]

Expected Yield: High yields are reported for this process.

Part B: Synthesis of N-(4,6-Dichloropyrimidin-2-yl)benzamide

Materials:

-

Benzoic acid

-

4-Methylbenzenesulfonyl chloride

-

Tributylcetylammonium bromide (TEBAC)

-

Potassium carbonate (K₂CO₃)

-

Dry toluene

-

2-Amino-4,6-dichloropyrimidine (from Part A)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

In a reaction flask, prepare a mixture of benzoic acid (1.00 g, 8.19 mmol), 4-methylbenzenesulfonyl chloride (1.56 g, 8.19 mmol), TEBAC (0.19 g, 8.19 mmol), and K₂CO₃ (4.53 g, 32.76 mmol) in 60 mL of dry toluene.[4]

-

Stir the mixture under reflux for 1 hour.[4]

-

To the refluxing mixture, add 2-amino-4,6-dichloropyrimidine (1.34 g, 8.19 mmol) and continue to stir under reflux for an additional 6 hours.[4]

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-(4,6-dichloropyrimidin-2-yl)benzamide.

Expected Yield: Information on the specific yield for this reaction was not provided in the searched literature.

Data Presentation

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Chlorination | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, Triethylamine | >80% | [6] |

| Chlorination | 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, Triethylamine | High | [5] |

Table 2: Antifungal Activity of Pyrimidine Derivatives (EC₅₀ values in µg/mL)

EC₅₀ represents the concentration of the compound that inhibits 50% of the fungal mycelial growth.

| Fungicide | Botrytis cinerea | Sclerotinia sclerotiorum | Venturia inaequalis | Penicillium digitatum | Reference(s) |

| Pyrimethanil | 0.2193 - 50 | 0.411 - 0.610 | 0.12 - 0.3 (baseline) | 0.073 - 0.436 | [7][8][9][10][11] |

| N-(4,6-dichloropyrimidin-2-yl)benzamide | - | Better than Pyrimethanil | - | - | [4] |

| Cyprodinil | - | - | Moderately resistant isolates found | - | [12] |

Mechanism of Action

Anilinopyrimidine fungicides, the class to which the synthesized compound belongs, primarily act by inhibiting the biosynthesis of the essential amino acid methionine in fungi. This disruption of protein synthesis hinders the pathogen's growth and development. Additionally, these fungicides have been shown to inhibit the secretion of hydrolytic enzymes by the fungus, which are crucial for the breakdown of plant cell walls and subsequent host tissue invasion.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from 4,6-dihydroxypyrimidine to N-(4,6-dichloropyrimidin-2-yl)benzamide.

Mechanism of Action of Anilinopyrimidine Fungicides

Caption: Anilinopyrimidine fungicides inhibit methionine biosynthesis and enzyme secretion.

References

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide | MDPI [mdpi.com]

- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4,6-dihydroxy-5-formylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative biological data and detailed experimental protocols for 4,6-dihydroxy-5-formylpyrimidine. The following application notes and protocols are based on the established reactivity of the pyrimidine-5-carbaldehyde scaffold and its derivatives, providing a representative framework for its potential applications in medicinal chemistry.

Introduction

Pyrimidine-5-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry. The presence of a reactive aldehyde group on the pyrimidine ring makes them versatile intermediates for the synthesis of a wide array of derivatives with diverse biological activities. The 4,6-dihydroxy substitution pattern, in particular, can contribute to the molecule's ability to form hydrogen bonds with biological targets, potentially enhancing its pharmacological profile. Derivatives of pyrimidines have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3]

The formyl group at the 5-position serves as a crucial handle for various chemical transformations, including the formation of Schiff bases, Knoevenagel condensation products, and the construction of fused heterocyclic ring systems.[4][5] These reactions allow for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Applications and Protocols

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules. The aldehyde functionality is readily derivatized to generate libraries of compounds for biological screening.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. Pyrimidine Schiff bases have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6][7]

Experimental Protocol: General Synthesis of a 4,6-dihydroxy-5-((arylimino)methyl)pyrimidine-2,4-diol

-

Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Amine: To the stirred solution, add 1.0 mmol of the desired substituted aniline.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reaction: Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-